Product packaging for streptococcal beta antigen(Cat. No.:CAS No. 138360-85-7)

streptococcal beta antigen

Cat. No.: B1178219
CAS No.: 138360-85-7
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Description

The streptococcal beta antigen (Bac, ~125 kDa) is a cell-surface exposed protein expressed by Group B Streptococcus (GBS), specifically Streptococcus agalactiae . This immunogenic protein is a major virulence factor that contributes to bacterial pathogenesis by facilitating attachment to host epithelial cells, aiding in mucosal colonization . A primary mechanism of its action involves immune evasion through the high-affinity binding of the human complement regulator, Factor H (FH) . By recruiting FH to the bacterial surface, the beta antigen promotes the degradation of C3b to iC3b and accelerates the decay of C3 convertase, thereby suppressing the alternative complement pathway and reducing opsonophagocytosis by neutrophils . Beyond FH, this multi-functional protein also interacts with several other host ligands, including the Fc region of immunoglobulin A (IgA) and various cell-surface receptors such as Siglec-5 and CEACAM1, making it a critical subject of study for understanding host-pathogen interactions . Due to its critical role in pathogenesis and high immunogenicity, the this compound is an essential reagent for research applications focused on developing novel diagnostic assays and investigating vaccine candidates against GBS . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

138360-85-7

Molecular Formula

C5H5NO3

Synonyms

streptococcal beta antigen

Origin of Product

United States

Molecular and Genetic Basis of Group B Streptococcal Gbs Beta C Protein Antigen

Genetic Organization and Expression of the bac Gene Encoding GBS Beta C-Protein Antigen

The genetic blueprint for the beta C-protein is encapsulated within the bac gene, also sometimes referred to as the bag gene. nih.govresearchgate.net The expression of this gene is a tightly controlled process, influenced by a complex interplay of regulatory elements that allow the bacterium to adapt to its environment.

Transcriptional Regulation by Two-Component Regulatory Systems (e.g., BgrRS/Sak188/Sak189)

The transcription of the bac gene is significantly influenced by two-component regulatory systems (TCS), which are a primary mechanism for bacteria to sense and respond to environmental changes. nih.govnih.gov One of the key TCS involved in bac regulation is BgrRS, also known as Sak188/Sak189. nih.govnih.govresearchgate.net This system consists of a sensor histidine kinase (BgrS/Sak188) and a response regulator (BgrR/Sak189). nih.govnih.gov

Studies have demonstrated that the response regulator Sak189 is essential for the activation of bac gene transcription and, consequently, the expression of the beta C-protein. nih.gov Inactivation of the sak189 gene leads to a significant reduction in bac expression and affects the virulence of S. agalactiae. nih.gov Interestingly, the sensor kinase Sak188 does not appear to be essential for this regulation, suggesting that the response regulator BgrR might be activated through crosstalk with other sensor kinases. nih.govnih.gov The BgrRS system itself is thought to be present in approximately 80% to 90% of GBS strains. nih.gov

Another well-studied TCS in GBS, CovRS (also known as CsrRS), acts as a global regulator of virulence, controlling the expression of a wide array of genes, including those involved in cell wall components and virulence factors. nih.govpsu.edu While CovRS is a major regulator in GBS, the primary control of bac gene transcription is attributed to the BgrRS system. nih.govnih.gov

Genomic Context and Conservation Patterns

The bac gene is frequently located adjacent to the genes encoding the BgrRS two-component system, forming a putative pathogenicity island. nih.govresearchgate.net This genomic proximity suggests a co-evolutionary relationship and underscores the importance of this regulatory system for the expression of the beta C-protein. This pathogenicity island is estimated to be approximately 8,992 base pairs in size. nih.gov

The presence of the bac gene varies among GBS strains. asm.org It is exclusively associated with certain clonal clusters, such as cluster A, and is often found in specific capsular serotypes like Ib and IV. asm.org The gene itself exhibits considerable genetic diversity, particularly in its repeated regions, which can lead to variations in protein size and antigenicity. nih.govpsu.edu This diversity may contribute to the variability in bac expression levels observed among different GBS strains. nih.gov The gene encoding the beta C-protein is detected in less than 20% of GBS isolates and is notably absent in strains belonging to clonal complex 17 (CC17) and CC67. asm.org

Protein Architecture and Structural Features Dictating Antigenicity and Function

The beta C-protein is a large, surface-exposed molecule of approximately 125-130 kDa. nih.govmdpi.com Its structure is intricately designed to interact with host immune components, thereby facilitating immune evasion.

Domain Organization and Repeats (e.g., Proline-rich regions)

The beta C-protein is characterized by a multidomain architecture. It comprises an N-terminal domain and a C-terminal domain. frontiersin.org A distinctive feature of the beta C-protein, in contrast to many other Gram-positive surface proteins, is the absence of long tandemly repeated sequences. mdpi.com However, the gene does contain polymorphisms in a repeated region within the cell-wall-spanning domain, which gives rise to different sequence types. psu.edu

The N-terminal region contains a 73-amino-acid domain that is responsible for binding to the Fc region of human IgA. nih.govfrontiersin.org This interaction is a key mechanism of immune evasion, as it can inhibit the normal effector functions of IgA. nih.gov The protein also contains proline-rich regions, a feature identified in the molecular characterization of the IgA receptor function. mdpi.com

A novel three-helix bundle domain has been identified within the C-terminal half of the protein, which serves as the primary binding site for complement factor H (FH), a key regulator of the alternative complement pathway. nih.govresearchgate.net The crystal structure of this domain has been determined, revealing a variation of the alpha-helical bundle fold common in Gram-positive immune evasion proteins. nih.govresearchgate.net

Post-Translational Modifications and Surface Localization

The beta C-protein is anchored to the bacterial cell wall, a common feature of many surface proteins in Gram-positive bacteria. nih.govnih.gov This anchoring is typically mediated by a C-terminal LPXTG motif, which is recognized by sortase enzymes that covalently attach the protein to the peptidoglycan cell wall. nih.govnih.gov The protein possesses a putative signal sequence at its N-terminus, which directs its transport across the bacterial membrane. asm.org

While specific details on post-translational modifications of the beta C-protein are not extensively documented in the provided search results, the glycosylation of other surface proteins, such as serine-rich repeat proteins in GBS, is a known phenomenon. nih.govnih.gov It is plausible that the beta C-protein may also undergo modifications that could influence its function and antigenicity.

Biosynthesis Pathways and Assembly Mechanisms within the Bacterial Cell Wall

The biosynthesis of the beta C-protein begins with the transcription of the bac gene and subsequent translation into a polypeptide chain. This pre-protein contains an N-terminal signal sequence that targets it for secretion from the cytoplasm. asm.org

The secretion and subsequent anchoring to the cell wall are facilitated by the general secretion (Sec) pathway and sortase enzymes. The signal sequence is cleaved during translocation across the cell membrane. Once in the extracytoplasmic space, the C-terminal LPXTG motif is recognized by a sortase enzyme, likely SrtA in GBS. nih.gov This enzyme cleaves the polypeptide chain between the threonine and glycine (B1666218) residues of the motif and catalyzes the formation of an amide bond between the C-terminal threonine and the amino group of the peptidoglycan cross-bridge, thus covalently anchoring the beta C-protein to the cell wall. nih.gov

The proper folding of the protein into its functional three-dimensional structure is a critical step. Chaperone proteins, such as GroEL, are known to assist in the folding of a wide range of bacterial proteins, particularly large and aggregation-prone ones, and could potentially be involved in the folding of the beta C-protein. mdpi.com

The assembly of the beta C-protein on the GBS surface is a crucial aspect of its function as a virulence factor. Its surface exposure allows it to interact directly with host components like IgA and factor H, thereby contributing to the bacterium's ability to colonize the host and evade the immune response. nih.govnih.gov

Immunological Aspects of Group B Streptococcal Gbs Beta C Protein Antigen

Host Immune Recognition and Immunogenicity

The GBS beta C-protein is an immunogenic molecule capable of stimulating both humoral and cellular arms of the host immune system. nih.govoup.com Its ability to induce protective antibodies has made it a candidate for vaccine development. asm.orgoup.com

Induction of Humoral Immune Responses (e.g., IgA, IgG binding)

Natural exposure to the GBS beta C-protein can lead to the production of specific antibodies, although the nature of the exposure appears critical for the magnitude of the response. oup.com Studies have shown that invasive GBS disease, such as bacteremia, elicits a substantial increase in both IgM and IgG antibodies specific for the beta C-protein. oup.comresearchgate.net In contrast, mere colonization with GBS strains expressing the beta C-protein does not typically induce a significant antibody response. oup.com

One study compared serum from pregnant women colonized with beta C-protein-positive GBS to noncolonized women and found similar geometric mean concentrations of beta C-specific IgG. oup.com However, women who experienced bacteremia with beta C-protein-expressing GBS had significantly elevated levels of both IgM and IgG. oup.com This suggests that a deeper level of tissue invasion and antigenic stimulation is required to mount a robust humoral response. oup.com The beta C-protein has been shown to be an effective carrier protein in conjugate vaccines, enhancing the immunogenicity of GBS capsular polysaccharides while also inducing protective antibodies against the protein itself. asm.orgnih.gov Research has also demonstrated that IgG antibodies specific for the beta C-protein can cross the placenta, suggesting a potential for passive immunity transfer from mother to child. mdpi.comnih.gov

Table 1: Beta C-Protein Specific Antibody Levels in Humans

Patient GroupAntigenic ExposureIgM ResponseIgG ResponseSource
Colonized Pregnant WomenColonizationNo significant increaseNo significant increase (Geometric Mean: 0.76 µg/ml) nih.govoup.com
Women with BacteremiaInvasive DiseaseSignificant increase (Geometric Mean: 6.0 µg/ml)Significant increase (Geometric Mean: 52.9 µg/ml) oup.com
Noncolonized Pregnant WomenNoneBaseline (Geometric Mean: 0.96 µg/ml)Baseline (Geometric Mean: 0.74 µg/ml) oup.com

Activation of Cellular Immune Responses in Research Models

In addition to humoral responses, the beta C-protein antigen is involved in the activation of cellular immunity. Animal models have been crucial in demonstrating its protective efficacy. In mouse models, immunization with purified beta C-protein induced antibodies that protected neonatal pups from lethal challenges with GBS strains that express the protein. asm.orgoup.comnih.gov This protection is linked to the ability of the antibodies to facilitate the opsonization and subsequent phagocytic killing of the bacteria by polymorphonuclear leukocytes. asm.org Furthermore, maternal immunization of mice with a conjugate vaccine consisting of GBS type III capsular polysaccharide linked to the beta C-protein conferred protection against multiple GBS strains expressing the beta C-protein. oup.com This underscores the protein's role in stimulating a protective cellular immune response, a key consideration for vaccine strategies. frontiersin.org

Mechanisms of Immune Evasion Mediated by GBS Beta C-Protein Antigen

Despite its immunogenicity, the GBS beta C-protein is a key virulence factor that employs several strategies to subvert host immune clearance. mdpi.comresearchgate.net It achieves this by directly interacting with crucial components of the immune system.

Interaction with Host Immunoglobulins (e.g., Fc region of IgA)

A primary immune evasion tactic of the beta C-protein is its ability to bind to the Fc region of human immunoglobulin A (IgA). mdpi.comnih.govnih.gov This interaction is highly specific and of high affinity. asm.org The binding site for IgA has been mapped to the N-terminal domain of the protein. nih.govrupress.orgfrontiersin.org By binding IgA in a non-specific orientation via its Fc region, the beta C-protein can coat the bacterial surface with host immunoglobulins, potentially masking bacterial antigens and inhibiting proper immune recognition. researchgate.netucsd.edu This binding has been shown to interfere with the interaction of IgA with its receptor, FcαRI, which may inhibit IgA's normal effector functions. frontiersin.org Interestingly, two distinct but adjacent regions within the protein have been identified as having IgA-binding activity. nih.gov A specific motif, MLKKIE, has been identified as a key part of the IgA-binding region. psu.edu

Binding to Complement Regulatory Proteins (e.g., Factor H, Siglec-5)

The beta C-protein also directly hijacks host complement regulatory proteins to prevent opsonization and complement-mediated killing. researchgate.net

Factor H: The protein binds to Factor H (FH), a key soluble inhibitor of the alternative complement pathway. mdpi.comnih.govaai.org The binding site for FH is located in the C-terminal domain of the beta C-protein, distinct from the IgA-binding region. rupress.orgfrontiersin.orgnih.gov Specifically, the protein interacts with the short consensus repeats (SCR) 8-11 and 12-14 in the middle region of FH. aai.org By recruiting FH to its surface, the bacterium can inhibit the deposition of C3b, a critical step for opsonophagocytosis. researchgate.netucsd.edunih.gov Although bound to the beta C-protein, FH retains its complement regulatory functions, effectively protecting the bacterium from the host's complement attack. nih.govnih.gov

Siglec-5: The beta C-protein interacts with Sialic acid-binding immunoglobulin-like lectin 5 (Siglec-5), an inhibitory receptor found on the surface of myeloid cells like macrophages and neutrophils. mdpi.comnih.govnih.gov This binding is mediated by the N-terminal domain of the beta C-protein and is independent of sialic acid. rupress.orgfrontiersin.orgnih.gov Engagement of Siglec-5 by the beta C-protein leads to the recruitment of tyrosine phosphatases (like SHP-2), which transduces an inhibitory signal within the immune cell. frontiersin.orgnih.gov This interaction serves to attenuate innate immune responses and promote bacterial survival. mdpi.comencyclopedia.pub

Table 2: Host Protein Interactions Mediating Immune Evasion

Host ProteinBinding Domain on Beta C-ProteinMechanism of EvasionSource
Immunoglobulin A (IgA)N-terminal DomainBinds Fc region, inhibits effector functions, potential for immune masking. researchgate.netnih.govnih.govrupress.orgfrontiersin.org
Factor H (FH)C-terminal DomainRecruits FH to the bacterial surface, inhibiting alternative complement pathway and C3b deposition. researchgate.netfrontiersin.orgnih.govaai.org
Siglec-5N-terminal DomainEngages inhibitory receptor on phagocytes, dampening antimicrobial responses. mdpi.comfrontiersin.orgnih.govnih.gov

Modulation of Phagocytosis and Innate Immune Cell Responses

The interactions of the beta C-protein with host factors directly translate into the suppression of key innate immune cell functions. rupress.orgnih.gov

The binding of the beta C-protein to Siglec-5 on human leukocytes impairs multiple phagocytic functions. rupress.orgnih.gov While GBS expressing the beta C-protein show increased attachment to neutrophils and monocytes, their subsequent phagocytosis is significantly reduced. rupress.orgnih.govresearchgate.net This inhibition of uptake promotes bacterial survival. nih.gov

Beyond simply preventing engulfment, the engagement of Siglec-5 by the beta C-protein also dampens the antimicrobial activities of neutrophils. This includes a reduction in the oxidative burst and the diminished formation of neutrophil extracellular traps (NETs), both of which are critical for killing bacteria. rupress.orgnih.govnih.gov In some contexts, the beta C-protein's engagement of other inhibitory receptors, like Siglec-7 on Natural Killer (NK) cells, can suppress inflammatory cell death (pyroptosis), further "silencing" the innate immune response. pnas.org Paradoxically, while binding to the inhibitory Siglec-5 receptor suppresses immune responses, the beta C-protein can also bind to the activating receptor Siglec-14 on neutrophils, which can counteract the suppression to some extent. mdpi.comfrontiersin.orgencyclopedia.pub However, the dominant effect observed is one of immune evasion, promoting GBS survival in the presence of phagocytic cells. rupress.orgnih.gov

Antigenic Variability and its Implications for Immune Escape and Vaccine Design

The beta C-protein antigen (Bac) of Group B Streptococcus (GBS), a significant surface protein, demonstrates considerable genetic diversity, which has profound implications for the bacterium's ability to evade the host immune system and for the strategic design of effective vaccines. microbiologyresearch.org While not as prone to the large size variations seen in the alpha C protein, the beta C-protein's antigenic variability is primarily rooted in genetic mutations within the bac gene and its regulatory regions. microbiologyresearch.orgnih.gov This variability allows GBS to adapt to host immune pressure, a critical factor for both bacterial survival and the development of persistent or invasive infections.

Research has identified several molecular mechanisms responsible for the antigenic variability of the beta C-protein. These include deletions, frameshift mutations, and the insertion of mobile genetic elements, all of which can alter the protein's expression, structure, and function. microbiologyresearch.org For instance, studies on clonally related GBS strains have revealed that invasive strains tend to exhibit high-level expression of the bac gene. microbiologyresearch.org However, significant genetic variations can lead to functionally distinct protein variants. A notable finding was the identification of an invasive strain that produced a beta C-protein capable of binding to the human complement inhibitor, factor H, but not to Immunoglobulin A (IgA). microbiologyresearch.org This functional divergence was traced to a specific deletion of 51 amino acid residues within the protein's IgA-binding region. microbiologyresearch.org In contrast, other variations, such as an 11-base-pair deletion in a vaginal strain, resulted in a premature stop codon, leading to a truncated, non-reactive protein. microbiologyresearch.org Furthermore, insertions, like that of the IS1381 element into the promoter region, have been shown to modulate expression levels and alter the protein's proline-rich repeat region. microbiologyresearch.org

Table 1: Examples of Genetic Diversity in the GBS bac Gene and Functional Impact This interactive table summarizes key research findings on the genetic variations observed in the beta C-protein antigen gene.

Type of Genetic Variation Location/Region of Gene Observed Consequence Strain Type
51 amino acid deletion IgA-binding region Loss of IgA-binding ability; retained factor H binding Invasive
11 base pair deletion Preceding the IgA-binding region Generation of a premature termination codon; produced Bac lacking immunoreactivity Vaginal
IS1381 insertion Promoter region Low expression levels; significantly larger proline-rich repeat region Vaginal
Frameshift mutations Upstream Open Reading Frames (ORFs) Disruption of potential regulatory proteins; no bac expression Vaginal

Data sourced from Microbiology Society. microbiologyresearch.org

This antigenic variability is a key strategy for immune escape . The beta C-protein's ability to bind to the Fc portion of human IgA is a primary immune evasion tactic, as it can inhibit the normal effector functions of this antibody. frontiersin.orgucsd.edu The genetic variations that alter or abolish this binding capacity, while potentially preserving other functions like factor H binding, suggest a sophisticated mechanism for adapting to specific host immune responses. microbiologyresearch.orgucsd.edu By modifying its surface antigens, GBS can potentially evade pre-existing antibodies, complicating the host's ability to mount an effective opsonophagocytic response. nih.gov

The variability of the beta C-protein presents significant challenges and opportunities for vaccine design . Because the protein is only expressed by a subset of GBS strains (approximately 20-25% of clinical isolates), its utility as a standalone, universal vaccine is limited. uoa.grasm.org However, its strong immunogenicity and protective capacity in animal models make it an attractive component for multivalent or conjugate vaccines. uoa.grnih.gov A major strategy involves using the beta C-protein as a carrier for GBS capsular polysaccharides (CPS). asm.orgnih.gov This approach creates a dual-function vaccine that can elicit protective antibodies against both the protein and the specific carbohydrate serotype, thereby broadening the immune response. asm.orgnih.gov

A theoretical concern for using the native beta C-protein in a human vaccine is its IgA-binding activity, which could lead to unpredictable immunological effects. nih.gov To circumvent this, researchers have engineered a recombinant variant of the protein (rBCPΔIgA) with its IgA-binding site deleted. nih.gov Preclinical studies have shown that this modified antigen is a promising vaccine candidate, as it remains highly immunogenic and protective in maternal vaccination models without the potential complication of IgA binding. nih.gov

Table 2: Research on Beta C-Protein Antigen Variants in Vaccine Development This interactive table details research findings on vaccine strategies utilizing the beta C-protein and its engineered variants.

Vaccine Candidate Key Modification Rationale for Design Key Preclinical Finding
Recombinant Beta C-Protein (rBCP) N/A - Full-length protein Elicit protective immunity against BCP-expressing GBS strains. Induced ~40% survival in neonatal mice born to vaccinated dams against a lethal GBS challenge. nih.gov
Recombinant Beta C-Protein Variant (rBCPΔIgA) Deletion of the IgA-binding motif. Retain protective epitopes while eliminating potential adverse effects of IgA binding. Showed protective efficacy equivalent to the full-length rBCP, demonstrating the non-IgA-binding variant retained its immunogenicity. nih.gov
Type III CPS-rBCPΔIgA Conjugate rBCPΔIgA used as a carrier protein for Type III capsular polysaccharide. Create a dual-target vaccine to broaden protection against multiple GBS virulence factors. The conjugate vaccine was highly protective, with >90% of neonatal pups surviving GBS challenge. nih.gov

Data sourced from Infection and Immunity. nih.gov

Role in Bacterial Pathogenesis and Host Pathogen Interaction Gbs Specific

Contribution to Adhesion and Colonization in Research Models

The ability of GBS to adhere to and colonize host tissues is a primary determinant of its success as a pathogen. nih.gov The streptococcal beta antigen, particularly the C protein component with its alpha and beta antigens, is a key player in this process. nih.gov Research has identified several adhesins that fall under the broader category of beta antigens, which facilitate the binding of GBS to various host cells and extracellular matrix components. nih.gov

One such adhesin is the GBS immunogenic bacterial adhesin (BibA), which contributes to GBS mucosal colonization and adherence to host cells. nih.gov Another important adhesin is the bacterial surface adhesin of GBS (BsaB), a protein that binds to fibronectin and laminin (B1169045), mediating GBS attachment to epithelial cells. nih.gov Studies have shown that deletion of the bsaB gene significantly reduces the adherence of GBS to vaginal epithelial cells in vitro. nih.gov

The antigen I/II family adhesin, BspC, is another critical component in GBS adhesion. Research has demonstrated that disrupting the bspC gene leads to a reduction in GBS adherence to human cerebral microvascular endothelial cells (hCMEC). plos.org Conversely, when BspC is expressed in a non-adherent bacterium like Lactococcus lactis, it confers the ability to attach to these host cells. plos.org This highlights the direct role of BspC in mediating the initial contact between the bacterium and the host endothelium, a crucial step in the pathogenesis of diseases like meningitis. plos.org

AdhesinFunction in Adhesion and ColonizationResearch Model Finding
BsaB Binds to fibronectin and laminin, mediating attachment to epithelial cells.Deletion of the bsaB gene significantly reduced GBS adherence to VK2 vaginal epithelial cells. nih.gov
BibA Contributes to mucosal colonization and adherence to host cells.Identified as a multifactorial virulence factor in GBS colonization. nih.gov
BspC Mediates GBS attachment to human cerebral microvascular endothelial cells (hCMEC).Disruption of the bspC gene reduced GBS adherence to hCMEC. plos.org

Influence on Bacterial Survival within Host Environments

Beyond initial attachment, the this compound contributes to the survival of GBS within the hostile environment of the host. This includes resisting clearance by the immune system and adapting to changing conditions. nih.gov The β-hemolysin/cytolysin (β-h/c), a pore-forming toxin, is a key virulence factor that supports GBS survival. nih.gov

The β-h/c toxin has been shown to have both cytotoxic and immunomodulatory properties that favor the survival of GBS. nih.gov It can induce the death of host immune cells, such as polymorphonuclear leukocytes (PMNs), thereby subverting a critical component of the innate immune defense. nih.gov Interestingly, while β-h/c is crucial for virulence, its regulation is also vital for intracellular survival. Studies have indicated that nonhemolytic GBS mutants can survive more readily within human macrophage-like cells compared to their wild-type counterparts due to reduced stimulation of inflammatory responses. nih.gov This suggests that GBS must finely tune the expression of β-h/c to successfully persist within the host. nih.gov

The two-component regulatory system CovR/S plays a role in regulating the acidification of the phagosome, which appears to support GBS survival within phagocytic cells. nih.gov This intricate regulation of virulence factors, including those that can be categorized under the broader umbrella of beta antigens, allows GBS to adapt to different host niches and resist immune clearance. nih.gov

Virulence Assessment in Pre-clinical Animal Models

The critical role of the this compound, particularly the β-hemolysin/cytolysin component, in GBS virulence has been substantiated in various pre-clinical animal models. These studies provide in vivo evidence for the contribution of this antigen to the pathogenesis of invasive GBS disease. nih.govnih.gov

In a neonatal rabbit model of early-onset pulmonary infection, rabbits infected with wild-type GBS expressing β-h/c developed focal pneumonia. nih.gov In contrast, rabbits infected with a mutant strain lacking β-h/c (Δβh/c) showed significantly lower bacterial loads in their lung tissue. nih.gov Furthermore, the wild-type GBS-infected group exhibited higher mortality, increased incidence of bacteremia, and higher bacterial counts in the blood compared to the group infected with the mutant strain. nih.gov These findings underscore the essential role of β-h/c in the development of GBS pneumonia and the subsequent systemic spread of the infection. nih.gov

Similarly, in a murine model of hematogenous meningitis, mice infected with GBS strains where the bspC gene was deleted exhibited lower mortality rates. plos.org These mice also had decreased bacterial counts in the brain and reduced inflammatory infiltrate compared to mice infected with the wild-type GBS strains. plos.org This demonstrates that BspC is a significant virulence factor contributing to the severity of GBS meningitis. plos.org

Animal ModelGBS StrainKey Findings
Neonatal Rabbit (Pulmonary Infection) Wild-type GBS vs. Δβh/c mutantWild-type GBS caused focal pneumonia, 100-fold higher lung bacteria, 40% mortality, and higher bacteremia compared to the mutant (0% mortality). nih.gov
Murine (Hematogenous Meningitis) Wild-type GBS vs. ΔbspC mutantΔbspC mutant-infected mice showed lower mortality, decreased brain bacterial counts, and reduced inflammation. plos.org

Cross-Talk with Other Bacterial Virulence Factors and Regulatory Systems

The expression and function of the this compound are not isolated but are intricately linked with other virulence factors and global regulatory systems within GBS. This cross-talk ensures a coordinated expression of pathogenic determinants, allowing the bacterium to adapt and thrive in diverse host environments. nih.gov

The regulation of β-hemolysin/cytolysin expression is complex and involves multiple regulatory elements. nih.gov The CovR/S two-component system, for instance, is a key regulator of many GBS virulence factors. nih.gov The response regulator CiaR in GBS has also been shown to promote intracellular survival and resistance to innate immune defenses. asm.org

Research Methodologies and Approaches for Studying Gbs Beta C Protein Antigen

Genetic Manipulation and Mutant Construction for Functional Analysis

To elucidate the precise role of the beta C-protein in GBS pathogenesis, researchers utilize genetic manipulation techniques to create mutant bacterial strains. A primary strategy involves the construction of knockout mutants where the gene encoding the beta C-protein, bac, is inactivated or deleted. This is often achieved through allelic replacement, where the target gene is replaced with an antibiotic resistance marker via homologous recombination. For instance, studies have successfully created isogenic knockout mutants from wild-type GBS strains to assess the protein's function. pnas.org

Another approach is the development of heterologous expression mutants. nih.govoup.com This involves cloning the bac gene into a shuttle vector, which can then be introduced into a GBS strain that naturally lacks the beta C-protein. nih.govoup.com This method allows for the study of the protein's function in a different genetic background and can help confirm its specific roles. For example, the bac gene has been cloned into an Escherichia coli-Enterococcus faecalis shuttle vector and successfully expressed in a beta C-protein-deficient GBS strain. nih.govoup.com The expression of the protein in these engineered strains is typically confirmed using molecular techniques such as Western blotting. nih.gov These genetically modified strains are invaluable tools for subsequent functional analyses, both in vitro and in animal models. pnas.orgnih.gov

Furthermore, site-directed mutagenesis is employed to create variants of the beta C-protein with specific alterations, such as the deletion of its immunoglobulin A (IgA)-binding site. nih.gov This allows for a more granular investigation of the protein's functional domains and their respective contributions to virulence and immune evasion. nih.gov

Table 1: Examples of Genetic Manipulation for Studying Beta C-Protein Function

Technique Description Example Application Reference
Allelic Replacement Replacement of the native bac gene with a selectable marker (e.g., antibiotic resistance gene) to create a knockout mutant.Generation of an α-antigen-negative mutant in GBS strain A909 to study the role of the α C protein in virulence and immunity. pnas.org
Heterologous Expression Introduction and expression of the bac gene in a GBS strain that does not normally produce the beta C-protein, using a shuttle vector.Cloning of the bac gene into the pAM401 shuttle vector and expression in the beta-deficient GBS strain 335. nih.govoup.com
Site-Directed Mutagenesis Creation of specific mutations within the bac gene to alter the function of the resulting protein, such as removing a specific binding domain.Development of a recombinant beta C-protein with its IgA-binding site deleted (rBCPΔIgA) to assess its immunogenicity and efficacy as a vaccine carrier. nih.gov

In Vitro Binding and Interaction Assays

Understanding the molecular interactions of the beta C-protein is crucial to deciphering its role in GBS pathogenesis. A variety of in vitro binding and interaction assays are employed to characterize these interactions with host components and antibodies.

Protein-Protein and Protein-Ligand Interaction Assays:

The beta C-protein is known to bind to several human proteins, a key aspect of its function. One of its most well-documented interactions is with the Fc region of human IgA. nih.govoup.com This binding capacity is thought to be a significant virulence mechanism. nih.govoup.com Additionally, the beta C-protein interacts with human Factor H, a regulator of the complement system, which is a critical part of the innate immune response. mdpi.comnih.govoup.com More recently, it has been discovered that the beta C-protein also binds to Siglec-5 and Siglec-7, which are sialic acid-binding immunoglobulin-like lectins found on immune cells, and to human CEACAM1 and CEACAM5 receptors. mdpi.comembopress.orgpnas.org

Researchers use various techniques to study these interactions. Binding assays with purified proteins are common, where the beta C-protein is incubated with potential binding partners, and the formation of complexes is detected. Evidence from binding studies and cell aggregation assays using human B-lymphoblastoid cell lines has been used to demonstrate that streptococcal pyrogenic exotoxins bind to the polymorphic MHC class II beta-chain. nih.gov

Protein-Antibody Assays:

The interaction between the beta C-protein and antibodies is fundamental to understanding the adaptive immune response to GBS. Assays are designed to determine if antibodies generated against the beta C-protein can effectively recognize and bind to the native protein on the bacterial surface. These assays often involve incubating GBS with specific antibodies (polyclonal or monoclonal) and then detecting the bound antibodies. This can be a preliminary step to assess the potential of these antibodies to mediate protective immunity.

Table 2: Key Molecular Interactions of the Streptococcal Beta C-Protein

Binding Partner Host Component Type Significance of Interaction Reference
Immunoglobulin A (IgA) AntibodyPotential immune evasion by interfering with normal antibody function. nih.govoup.comnih.govasm.org
Factor H Complement Regulatory ProteinEvasion of the alternative complement pathway, promoting bacterial survival. mdpi.comnih.govoup.com
Siglec-5 & Siglec-7 Sialic Acid-Binding Lectins on Immune CellsAttenuation of innate immune responses, such as those from neutrophils and NK cells. mdpi.compnas.org
CEACAM1 & CEACAM5 Carcinoembryonic Antigen-Related Cell Adhesion MoleculesPromotion of bacterial adhesion to host epithelial cells. embopress.orgbiorxiv.org

Immunological Characterization Techniques

A suite of immunological techniques is essential for characterizing the beta C-protein and the host's immune response to it. These methods are applied in both in vitro settings and in conjunction with animal studies to detect the antigen, quantify antibody responses, and assess cellular interactions.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a versatile and widely used technique to detect and quantify either the beta C-protein itself or antibodies specific to it. nih.govmdpi.comnih.govencyclopedia.puboup.com For antibody detection, microtiter plates are coated with purified beta C-protein, and then serum samples are added. nih.gov The presence of specific antibodies (e.g., IgG, IgM, IgA) is detected using enzyme-labeled secondary antibodies that generate a measurable colorimetric signal. nih.govoup.com This method has been used to measure antibody titers in maternal and infant sera, as well as in immunized animals. nih.govnih.gov ELISA inhibition assays can also be performed to quantify the amount of beta C-protein on the surface of GBS cells. pnas.org

Western Blot: Western blotting is used to identify the beta C-protein based on its molecular weight and its reactivity with specific antibodies. nih.govasm.orgnih.govnih.govresearchgate.net Proteins from GBS extracts are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the beta C-protein. nih.govresearchgate.net This technique is crucial for confirming the expression of the protein in wild-type and mutant strains, and for analyzing its various molecular forms. nih.govnih.gov For example, Western blot analysis has been used to show that the beta C-protein can appear as multiple bands, suggesting potential degradation or different forms of the protein. researchgate.net

Flow Cytometry: Flow cytometry is a powerful tool for analyzing the surface expression of the beta C-protein on individual bacterial cells and for studying the interaction of GBS with immune cells. nih.govpnas.orgnih.govoup.comresearchgate.net Bacteria can be labeled with fluorescently tagged antibodies specific to the beta C-protein, and the fluorescence of thousands of individual cells can be measured. nih.govnih.gov This allows for a quantitative assessment of protein expression on the bacterial surface. nih.gov Flow cytometry is also used to study processes like phagocytosis by analyzing the uptake of fluorescently labeled GBS by immune cells such as macrophages, and to assess the binding of host proteins like Factor H to the bacterial surface. nih.govpnas.orgoup.com

Table 3: Application of Immunological Techniques in Beta C-Protein Research

Technique Primary Use Specific Application Example Reference
ELISA Quantify antibodies or antigenMeasuring IgG and IgM antibody titers to the beta C-protein in maternal and infant sera. nih.govmdpi.comnih.govencyclopedia.puboup.com
Western Blot Detect and identify specific proteins by sizeConfirming the expression of the 130-kDa beta C-protein in a heterologous GBS mutant. nih.govasm.orgnih.govnih.govresearchgate.net
Flow Cytometry Analyze protein surface expression and cell interactionsQuantifying the surface expression of the beta C-protein on GBS and measuring its binding to Siglec-7 on NK cells. nih.govpnas.orgnih.govoup.comresearchgate.net

Animal Models for Mechanistic Studies of Colonization, Infection, and Immunity

Animal models are indispensable for studying the complex interplay between the GBS beta C-protein and the host immune system in the context of colonization and invasive disease. These models allow for the investigation of pathogenic mechanisms and the evaluation of potential vaccines in a living organism, which cannot be replicated in vitro.

Mouse Models: Mice are the most commonly used animal model in GBS research. mdpi.comnih.govencyclopedia.pubasm.orgbioscientifica.comresearchgate.netnih.gov Neonatal mouse models are particularly relevant for studying the pathogenesis of early-onset GBS disease. pnas.org Pups can be challenged with GBS strains, and outcomes such as survival rates can be measured to assess bacterial virulence. pnas.orgresearchgate.net For instance, studies have shown that GBS mutants lacking the beta C-protein are less virulent in these models. pnas.org

Maternal immunization studies in mice are also crucial for evaluating the protective efficacy of vaccines based on the beta C-protein. encyclopedia.pubasm.orgresearchgate.net Female mice are immunized with the beta C-protein or a conjugate vaccine containing it, and then their offspring are challenged with GBS. researchgate.net High rates of pup survival in these experiments demonstrate the protective potential of maternally transferred antibodies. asm.orgresearchgate.net Mouse models of vaginal colonization are also used to study the role of the beta C-protein in the initial stages of infection. bioscientifica.comnih.gov

Rabbit Models: Rabbits have also been used in GBS research, particularly for generating hyperimmune sera. nih.govresearchgate.net Rabbits immunized with the purified beta C-protein can produce high-titer antibodies. nih.govresearchgate.net This antiserum can then be used in passive immunization studies, where it is administered to pregnant mice to determine if it can protect their offspring from GBS challenge. nih.govresearchgate.net

These animal models have been instrumental in demonstrating that antibodies against the beta C-protein can be protective against lethal GBS infection. nih.govasm.orgresearchgate.net They have also been used to show that the beta C-protein can serve as an effective carrier protein in conjugate vaccines, enhancing the immune response to GBS capsular polysaccharides. asm.org

Table 4: Use of Animal Models in Beta C-Protein Research

Animal Model Type of Study Key Findings Reference
Neonatal Mouse Virulence and LethalityGBS mutants lacking the α C protein showed attenuated virulence. pnas.org
Maternal Mouse Immunization Vaccine EfficacyActive immunization of female mice with beta C-protein protected their offspring from lethal GBS challenge in a dose-dependent manner. encyclopedia.pubasm.orgresearchgate.net
Mouse Vaginal Colonization Colonization DynamicsGBS expressing β-hemolysin/cytolysin (β-H/C) have a competitive advantage during vaginal colonization. bioscientifica.comnih.gov
Rabbit Antiserum ProductionImmunization of rabbits with purified beta C-protein generated high-titer antisera that were protective in passive immunization studies in mice. nih.govresearchgate.net

Structural Biology Approaches

Understanding the three-dimensional structure of the beta C-protein and its domains is critical for deciphering its function at a molecular level and for rational vaccine design. Structural biology techniques, particularly X-ray crystallography, have provided invaluable insights into how this protein interacts with its binding partners.

X-ray Crystallography: This technique has been successfully used to determine the crystal structures of specific domains of the streptococcal beta C-protein. For example, the crystal structure of a three-helix bundle domain within the C-terminal half of the B75KN region of the beta C-protein has been solved at a resolution of 2.5 Å. nih.gov This structural information revealed a loop region connecting two of the helices as a key determinant for binding to complement factor H. nih.gov

Similarly, the crystal structure of the IgSF domain of the beta C-protein in complex with the N-terminal domain of its human receptor, CEACAM1, has been determined. embopress.orgbiorxiv.org This revealed that the beta C-protein's IgSF domain represents a novel Ig-fold subtype, termed IgI3, and detailed the specific residues involved in the interaction with CEACAM1. embopress.orgbiorxiv.org

These high-resolution structures allow for the precise mapping of binding interfaces and the identification of key amino acid residues involved in the interaction. This knowledge is not only fundamental to understanding the protein's mechanism of action but is also crucial for structure-based drug and vaccine design. For instance, by understanding the structure of the binding sites, it may be possible to design small molecules that block these interactions or to engineer more effective vaccine antigens that elicit antibodies targeting these critical regions.

Applications in Pre Clinical Vaccine Development and Diagnostic Research

Evaluation of GBS Beta C-Protein Antigen as a Vaccine Candidate (pre-clinical studies in animal models)

Pre-clinical evaluations of the GBS beta C-protein (BCP) as a vaccine candidate have been conducted in various animal models, predominantly mice, to assess its immunogenicity and protective efficacy. These studies are fundamental in the pathway to developing a human vaccine by providing initial evidence of safety and effectiveness.

In maternal vaccination models, female mice immunized with recombinant BCP (rBCP) demonstrated the ability to protect their offspring from subsequent GBS challenge. Pups born to dams vaccinated with either rBCP or a modified version with its IgA-binding site deleted (rBCPΔIgA) showed a survival rate of approximately 40% when challenged with a GBS strain expressing BCP. When these proteins were conjugated to a GBS capsular polysaccharide (CPS), the protective efficacy was enhanced. For instance, pups from mothers who received the type III CPS conjugate with rBCPΔIgA had a 66% survival rate against a BCP-positive GBS strain and a 94% survival rate against a BCP-negative, type III CPS strain. nih.gov This highlights the dual benefit of using BCP as a carrier protein for CPS, expanding the immune response to cover both protein and polysaccharide targets. nih.gov

The immunogenic potential of BCP has been further explored in conjugate vaccines. When covalently linked to GBS capsular polysaccharides, BCP not only enhances the immune response to the polysaccharide but also induces protective immunity against GBS strains that express the BCP itself. nih.gov Studies have shown that both recombinant BCP and its variant lacking the IgA-binding site elicit high-titer IgG antibodies in mice. These antibodies were found to be functional, promoting the opsonization and killing of BCP-expressing GBS strains. nih.gov

Other research in mice has focused on different forms of the beta C-protein and related alpha-like proteins. For example, a fusion protein vaccine known as GBS-NN, which combines the N-terminal domains of the GBS Alpha C and Rib proteins, has been shown to elicit robust antibody responses in mice. nih.gov These antibodies were effective in reducing the bacterial burden in systemic GBS infections and decreasing in utero fetal deaths in pregnant dams. nih.gov Furthermore, maternal immunization with GBS-NN resulted in the passive transfer of protective antibodies to neonates, improving their survival after a GBS challenge. nih.gov

Bivalent vaccine formulations containing both Rib and alpha proteins, administered with an adjuvant like alum, have demonstrated protection against lethal challenges with multiple GBS serotypes in mice. lu.se These pre-clinical findings underscore the potential of the streptococcal beta C-protein and its relatives as key components in the development of a broadly protective GBS vaccine.

Pre-clinical Efficacy of GBS Beta C-Protein Vaccine Candidates in Mouse Models

Vaccine Candidate Animal Model Challenge Strain Outcome
Recombinant Beta C-Protein (rBCP) Maternal Mouse Model GBS strain A909 (Ia/BCP+) ~40% pup survival nih.gov
rBCP with IgA-binding site deleted (rBCPΔIgA) Maternal Mouse Model GBS strain A909 (Ia/BCP+) ~40% pup survival nih.gov
Type III CPS-rBCP conjugate Maternal Mouse Model GBS strain A909 (Ia/BCP+) 56% pup survival nih.gov
Type III CPS-rBCPΔIgA conjugate Maternal Mouse Model GBS strain A909 (Ia/BCP+) 66% pup survival nih.gov
Type III CPS-rBCPΔIgA conjugate Maternal Mouse Model GBS strain M781 (III/BCP−) 94% pup survival nih.gov
GBS-NN (Alpha C and Rib N-termini fusion) Mouse Model GBS systemic challenge Reduced bacterial burden nih.gov
GBS-NN (Alpha C and Rib N-termini fusion) Pregnant Mouse Model Ascending GBS infection Fewer in utero fetal deaths nih.gov
Bivalent Rib and Alpha protein with alum Mouse Model Lethal GBS challenge (multiple serotypes) Protection against lethal challenge lu.se

Design Strategies for Broadly Protective Streptococcal Antigens (pre-clinical concept development)

The development of a universally effective streptococcal vaccine hinges on strategic antigen design that can overcome the diversity of circulating strains. Pre-clinical research has explored several concepts to achieve broad protection, with a significant focus on conserved epitopes and the use of adjuvants to enhance immunogenicity.

A key strategy in designing broadly protective vaccines is to target conserved epitopes, which are regions of an antigen that are consistent across different strains and serotypes of the bacterium. The beta C-protein and other alpha-like proteins of GBS possess such conserved regions, making them attractive candidates for vaccine development.

Multi-component vaccine design aims to combine several conserved antigens to elicit a comprehensive immune response. This approach is intended to provide protection against a wider range of GBS strains than a single-component vaccine. For instance, the GBS-NN vaccine candidate is a fusion protein created from the N-terminal domains of the Alpha C and Rib proteins. nih.gov This design leverages the conserved nature of these domains to induce antibodies that can recognize and protect against various GBS serotypes. nih.gov

Another approach involves creating conjugate vaccines where conserved protein antigens, like the beta C-protein, are linked to capsular polysaccharides. This not only enhances the immunogenicity of the polysaccharide but also induces an immune response against the protein itself, thereby broadening the protective coverage. nih.gov The rationale is that even if a GBS strain does not express the specific polysaccharide serotype included in the vaccine, the presence of the conserved protein antigen could still allow for immune recognition and clearance.

Adjuvants are substances added to vaccines to boost the immune response. In the context of pre-clinical development of streptococcal vaccines, various adjuvants have been investigated in animal models to enhance the immunogenicity of beta C-protein and other protein-based antigens.

Freund's adjuvant has been used in mouse immunization studies with a purified preparation of the Rib protein, a member of the alpha-like protein family. This formulation was shown to protect mice against lethal challenges with multiple GBS strains expressing Rib. lu.se While effective in pre-clinical settings, Freund's adjuvant is not typically used in human vaccines due to its reactogenicity.

Alum (aluminum hydroxide) is a more commonly used adjuvant in human vaccines and has been evaluated in pre-clinical studies of GBS protein vaccines. A bivalent vaccine containing Rib and alpha proteins formulated with alum conferred protection against lethal GBS challenges in mice. lu.se This demonstrates the potential for developing an effective and translatable vaccine formulation.

The cholera toxin B subunit has also been explored as a mucosal adjuvant in intranasal immunization studies in mice. When the Rib protein was conjugated to or mixed with the cholera toxin B subunit, it induced both systemic and local genital antibody responses, protecting the mice from a lethal GBS challenge. lu.se This highlights the potential for alternative routes of administration and the induction of mucosal immunity, which could be important for preventing initial colonization by the bacteria.

Research on Diagnostic Target Identification for Laboratory Assays (excluding clinical human trial data)

The streptococcal beta C-protein is also a valuable target for the development of laboratory-based diagnostic assays. Research in this area focuses on creating tools for the detection of the antigen or the host's antibody response to it, which can be used to study the epidemiology of GBS and the immune status of individuals in a research setting.

The development of platforms for detecting the beta C-protein antigen is crucial for laboratory research. These platforms can be used to identify GBS strains that express this particular protein, which is important for understanding the prevalence of different GBS types and for selecting appropriate antigens for vaccine development.

Enzyme-linked immunosorbent assays (ELISAs) are a common platform used for antigen detection. In a research context, ELISAs can be developed using specific antibodies that bind to the beta C-protein. These assays can then be used to screen bacterial isolates for the presence of the protein. The characterization of recombinant BCP and its variants, for example, involved the use of ELISAs to confirm that important antigenic epitopes were preserved. nih.gov

Investigating the host's immune response to the beta C-protein can provide valuable insights into natural immunity and vaccine-induced protection. Serological assays that measure the levels of antibodies against the beta C-protein can be used as markers of the host's immune status in animal models.

In mouse models, the levels of IgG antibodies specific to the beta C-protein have been shown to correlate with protection against GBS infection. nih.gov ELISAs are a primary tool for quantifying these antibody levels in serum samples from immunized animals. nih.gov This information is critical for evaluating the immunogenicity of different vaccine formulations and for identifying potential correlates of protection that could be used to predict vaccine efficacy.

Future Directions and Research Gaps in Streptococcal Beta Antigen Studies

Advanced Molecular Characterization of Antigen-Host Interactions

A critical area for future research is the detailed molecular characterization of the interactions between the streptococcal beta antigen and host components. While it is known that the beta antigen of Group B Streptococcus (GBS) can bind to human IgA and complement factor H, the precise molecular details and functional consequences of these interactions require further elucidation. The beta antigen is a surface-localized protein that can bind to the Fc region of human immunoglobulin A (IgA) nih.gov. Structural analysis has revealed that the IgA-binding activity is located in two distinct regions of the protein nih.gov.

The interaction with complement factor H is a key immune evasion mechanism. The GBS beta antigen has been shown to bind to complement factor H, a crucial negative regulator of the alternative complement pathway nih.gov. This interaction is thought to contribute to the bacterium's resistance to complement-mediated killing. However, the exact binding sites and the structural basis of this interaction are still being investigated.

Furthermore, the potential for molecular mimicry, where streptococcal antigens resemble host molecules, is a significant area of concern and interest. This phenomenon is hypothesized to be involved in the pathogenesis of post-streptococcal autoimmune sequelae like rheumatic fever wikipedia.orgnih.govnih.govresearchgate.netimrpress.com. Future research should focus on identifying specific host molecules that the beta antigen may mimic and understanding the downstream immunological consequences of such mimicry.

Additionally, many streptococcal surface proteins have been implicated in binding to components of the host extracellular matrix (ECM), such as laminin (B1169045) and collagen, which can facilitate adhesion and invasion nih.govnih.govoup.comnih.govresearchgate.netasm.orgoup.com. While this has been studied for other streptococcal antigens, the specific role of the beta antigen in ECM binding remains a significant research gap.

Future research in this area should employ a combination of advanced techniques, including:

X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of the beta antigen in complex with its host binding partners.

Surface plasmon resonance (SPR) and biolayer interferometry (BLI) to quantify the binding kinetics and affinities of these interactions.

Site-directed mutagenesis to identify the key amino acid residues involved in binding.

A deeper understanding of these molecular interactions will be instrumental in designing inhibitors that can block these pathogenic interactions and in developing vaccines that elicit antibodies capable of neutralizing these functions.

Strategies for Overcoming Antigenic Variability in Next-Generation Vaccine Development

A major hurdle in the development of a broadly protective vaccine against streptococcal infections is the antigenic variability of surface proteins, including potentially the beta antigen. While the extent of antigenic variation in the beta antigen across different streptococcal strains is not as extensively characterized as that of the M protein, it is a critical factor to consider for vaccine design.

Future strategies to overcome this challenge will likely focus on:

Identification of Conserved Epitopes: This involves identifying regions of the beta antigen that are highly conserved across a wide range of clinically relevant streptococcal serotypes. These conserved epitopes can be B-cell epitopes that elicit neutralizing antibodies or T-cell epitopes that stimulate a protective cellular immune response. Computational and immunoinformatic approaches are powerful tools for predicting such conserved epitopes nih.govnih.gov.

Structural Vaccinology: This approach utilizes the three-dimensional structure of the antigen to design vaccine candidates that present conserved epitopes in their native conformation, thereby eliciting a more effective immune response nih.govesrf.frnih.govyoutube.com. By understanding the structure of the beta antigen, it may be possible to engineer a version that focuses the immune response on conserved, protective regions while minimizing responses to variable, non-protective, or potentially harmful epitopes.

Multi-epitope Peptide Vaccines: This strategy involves creating a single vaccine construct composed of multiple conserved B-cell and T-cell epitopes from the beta antigen and potentially other protective streptococcal antigens nih.govnih.gov. This approach aims to provide broader protection against a wider range of strains.

The development of a universal vaccine for Streptococcus agalactiae (Group B Streptococcus) is a high priority, and conserved surface proteins are promising targets esrf.frplos.org.

Identification of Novel Antigenic Targets for Therapeutic and Prophylactic Research

While the this compound is a subject of interest, a comprehensive approach to combating streptococcal infections necessitates the identification of other novel antigenic targets. The limitations of targeting a single, potentially variable antigen underscore the need for a multi-pronged strategy.

Future research in this area will leverage powerful technologies such as:

Reverse Vaccinology: This in silico approach screens the entire genome of a pathogen to identify potential vaccine candidates based on characteristics such as predicted subcellular localization (surface-exposed or secreted), presence of adhesion motifs, and conservation across different strains researchgate.net.

Pan-genomics: By comparing the genomes of multiple strains of a streptococcal species, pan-genomics can identify the "core genome" (genes present in all strains) and the "dispensable genome" (genes present in some but not all strains). Core genome proteins, particularly those that are surface-exposed, are excellent candidates for broadly protective vaccines.

Proteomics and Secretome Analysis: The direct identification of proteins present on the bacterial surface (surfaceome) or secreted into the extracellular environment (secretome) provides a snapshot of the proteins that are most likely to interact with the host immune system nih.govplos.org. These proteins can then be evaluated for their potential as vaccine antigens or therapeutic targets.

Recent studies have identified several novel protein vaccine candidates for Group B Streptococcus using these approaches, including subunits of ABC transporters and other surface-associated proteins nih.govoup.comoup.comnih.govfrontiersin.org.

Target TypeExamplesRationale for TargetingKey Research Approaches
Conserved Surface ProteinsPilus proteins, AdhesinsEssential for virulence and conserved across serotypes.Reverse Vaccinology, Pan-genomics, Proteomics
Secreted Virulence FactorsToxins, Enzymes (e.g., C5a peptidase)Play crucial roles in pathogenesis and are accessible to antibodies.Secretome analysis, Functional assays
Conserved Epitopes within Variable ProteinsConserved regions of M protein or beta antigenOvercomes antigenic variability by targeting non-variable regions.Immunoinformatics, Structural Vaccinology

Development of Sophisticated In Vitro and In Vivo Models for Host-Pathogen Studies

To accurately dissect the role of the this compound in disease, it is crucial to develop and utilize sophisticated models that more closely mimic human physiology and the infection process. Traditional 2D cell culture and conventional animal models have limitations in recapitulating the complexity of host-pathogen interactions.

Future research will benefit from the development and application of:

3D Organoid and Tissue Models: These models, derived from human stem cells, can self-organize into structures that resemble human organs, such as gut or lung organoids. They provide a more physiologically relevant environment to study bacterial adhesion, invasion, and the host immune response.

"Placenta-on-a-Chip" Models: For pathogens like Group B Streptococcus that are a major cause of neonatal infections, microfluidic "organ-on-a-chip" models of the placental barrier are invaluable nih.govbiorxiv.orgresearchgate.netsciencedaily.comembl.org. These models can be used to study bacterial translocation from the maternal to the fetal compartment and the associated inflammatory responses in a controlled and human-relevant system.

Humanized Animal Models: These are immunocompromised animals engrafted with human cells or tissues, allowing for the study of human-specific pathogens and the human immune response in an in vivo setting.

These advanced models will be instrumental in validating findings from in vitro studies and in providing a more accurate assessment of the efficacy of novel vaccines and therapeutics targeting the this compound.

Integration of Omics Data for Comprehensive Understanding of Antigenic Role

A holistic understanding of the role of the this compound requires the integration of data from multiple "omics" platforms. This systems biology approach can reveal complex regulatory networks and functional pathways that are not apparent from single-gene or single-protein studies.

Future research should focus on the integration of:

Genomics: To identify the genetic determinants of beta antigen expression, variation, and regulation.

Transcriptomics: To study how the expression of the gene encoding the beta antigen is regulated in response to different host environments and stresses.

Proteomics: To quantify the abundance of the beta antigen on the bacterial surface under different conditions and to identify its interaction partners in both the bacterium and the host plos.orgnih.govbohrium.comafricaresearchconnects.comnih.govagribiop.comebi.ac.uk.

By integrating these large datasets, researchers can construct comprehensive models of the role of the this compound in pathogenesis. This will not only enhance our fundamental knowledge of streptococcal infections but also pave the way for the development of more effective and targeted interventions.

Q & A

Q. How can beta antigen’s role in biofilm formation be experimentally validated?

  • Methodology : Use microtiter plate assays with GBS strains ± beta antigen expression. Quantify biofilm biomass via crystal violet staining and confocal microscopy .
  • Key Control : Include isogenic mutants lacking capsular polysaccharide (e.g., cpsK mutants) to dissect beta antigen’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.